Pyridinium, 1-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)-, trifluoromethanesulfonate
Description
Pyridinium, 1-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)-, trifluoromethanesulfonate (CAS: 25061-59-0) is a fluorinated pyridinium salt characterized by a perfluorooctyl chain attached to the nitrogen atom of the pyridinium cation and a trifluoromethanesulfonate (triflate, OTf⁻) counterion. The compound’s structure imparts unique physicochemical properties, including high thermal stability, hydrophobicity, and resistance to chemical degradation due to the strong C–F bonds in the perfluorinated chain .
Synthesis: The compound is synthesized via alkylation of pyridine with a perfluorooctyl halide or sulfonate, followed by anion exchange or direct reaction with trifluoromethanesulfonic acid. A general method for pyridinium triflate synthesis involves treating pyridine derivatives with methyl trifluoromethanesulfonate (MeOTf) in acetonitrile, as demonstrated for analogous compounds (e.g., N-methyl-4-(5-pentadecafluoroheptyl-1,2,4-oxadiazol-3-yl)pyridinium triflate) .
Applications: Fluorinated pyridinium salts are widely used as ionic liquids, surfactants, and catalysts. The triflate anion’s poor coordinating ability enhances its utility in Lewis acid-catalyzed reactions, such as Diels–Alder cycloadditions . The perfluorinated chain in this compound likely improves solubility in fluorinated solvents and stabilizes micellar systems.
Toxicity: The compound exhibits moderate acute toxicity, with an oral LD₅₀ of 1159 mg/kg in rats and mild eye irritation in rabbits (100 mg exposure) .
Properties
CAS No. |
25061-59-0 |
|---|---|
Molecular Formula |
C14H7F18NO3S |
Molecular Weight |
611.25 g/mol |
IUPAC Name |
1-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)pyridin-1-ium;trifluoromethanesulfonate |
InChI |
InChI=1S/C13H7F15N.CHF3O3S/c14-7(15,6-29-4-2-1-3-5-29)8(16,17)9(18,19)10(20,21)11(22,23)12(24,25)13(26,27)28;2-1(3,4)8(5,6)7/h1-5H,6H2;(H,5,6,7)/q+1;/p-1 |
InChI Key |
YBVIGZGPYGVIDI-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=[N+](C=C1)CC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-Dihydroperfluorooctyl)pyridinium trifluoromethanesulfonate involves the reaction of perfluorooctyl iodide with pyridine in the presence of a base, followed by the addition of trifluoromethanesulfonic acid to form the trifluoromethanesulfonate salt . The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Polar aprotic solvents such as acetonitrile or dimethylformamide
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent product quality and yield
Purification Steps: Including crystallization and recrystallization to obtain high-purity product
Quality Control: Rigorous testing to ensure the compound meets industry standards
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The trifluoromethanesulfonate (triflate) anion acts as a weakly coordinating leaving group, enabling nucleophilic displacement at the pyridinium nitrogen. For example:
Key Observations :
-
Fluorinated chains enhance solubility in nonpolar media, facilitating reactions in biphasic systems.
-
Substitution rates depend on the nucleophile’s strength and solvent polarity. Polar aprotic solvents (e.g., acetonitrile) accelerate reactivity .
Ring-Opening and Rearrangement
Under basic conditions, the pyridinium ring undergoes ring-opening via hydroxide attack at the α-carbon:
Experimental Data :
| Condition | Product Yield | Analytical Method |
|---|---|---|
| 0.1 M NaOH, 60°C, 2 hr | 78% | , |
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C , producing volatile fluorocarbons and sulfur oxides. Differential scanning calorimetry (DSC) shows an exothermic peak at 235°C , correlating with triflate anion degradation.
Decomposition Pathway :
Acid-Base Behavior
The pyridinium ion () undergoes deprotonation with strong bases (e.g., KOtBu), forming a neutral pyridine derivative:
Kinetic Data :
| Base | (s) | Solvent |
|---|---|---|
| KOtBu | THF | |
| NaHMDS | DMF |
Ion-Exchange Reactions
The triflate anion can be replaced by other counterions (e.g., , ) via metathesis:
Efficiency :
Scientific Research Applications
N-(1,1-Dihydroperfluorooctyl)pyridinium trifluoromethanesulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a phase-transfer catalyst
Biology: Investigated for its antimicrobial properties and potential use in disinfectants
Medicine: Explored for its antiseptic properties and potential use in wound care
Industry: Utilized in the production of fluorinated surfactants and coatings
Mechanism of Action
The mechanism of action of N-(1,1-Dihydroperfluorooctyl)pyridinium trifluoromethanesulfonate involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. The perfluorooctyl group enhances its hydrophobic interactions with the lipid membrane, while the pyridinium group facilitates binding to the cell surface .
Comparison with Similar Compounds
Table 1: Comparison of Pyridinium Triflates with Varying Substituents
Key Observations :
- The perfluorooctyl chain in the target compound drastically increases molecular weight and hydrophobicity compared to non-fluorinated analogs. This enhances its utility in non-polar environments but reduces water solubility.
- N-(1-Ethoxyvinyl)pyridinium triflate exhibits a unique 3D hydrogen-bonded network (C–H···O interactions) between the cation and triflate anion, stabilizing its crystal structure . By contrast, the target compound’s fluorinated chain likely disrupts such interactions, favoring van der Waals forces and fluorophilic packing.
Catalytic Performance
Pyridinium triflates are widely used as ionic liquids or catalysts. For example:
- N-Butyl-3-methylpyridinium triflate () acts as a solvent and co-catalyst in yttrium(III)-mediated Diels–Alder reactions, improving reaction rates and stereoselectivity .
- N-Methyl-2-chloropyridinium triflate (CAS: 84030-18-2) serves as an electrophilic pyridinium reagent in nucleophilic substitutions .
The target compound’s perfluorinated chain may limit its catalytic versatility in polar reactions but could enhance compatibility with fluorinated substrates or solvents.
Toxicity and Environmental Impact
Table 2: Toxicity Comparison of Pyridinium Salts
The target compound’s LD₅₀ suggests lower acute toxicity than many industrial solvents but higher than simpler pyridinium salts. However, its environmental persistence due to the perfluorinated chain raises concerns about bioaccumulation .
Physical Properties
- Solubility : The perfluorooctyl chain renders the target compound insoluble in water but soluble in fluorinated solvents (e.g., perfluorohexane). This contrasts with N-butyl-3-methylpyridinium triflate, which is water-miscible .
- Thermal Stability: Fluorinated chains enhance thermal stability, with decomposition temperatures likely exceeding 300°C, compared to ~200°C for non-fluorinated analogs .
Biological Activity
Pyridinium salts are known for their diverse biological activities and applications in medicinal chemistry. The compound Pyridinium, 1-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)-, trifluoromethanesulfonate is particularly interesting due to its unique fluorinated alkyl chain and sulfonate group. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The compound features a pyridinium cation with a long perfluorinated alkyl chain and a trifluoromethanesulfonate anion. The presence of fluorine atoms contributes to its hydrophobicity and potential interactions with biological membranes.
Biological Activity Overview
- Antimicrobial Activity : Pyridinium salts have been studied for their antimicrobial properties. The compound's structure suggests potential effectiveness against a range of pathogens due to the cationic nature of the pyridinium moiety .
- Anti-cancer Properties : Research indicates that certain pyridinium derivatives exhibit anti-cancer activity by inhibiting cell proliferation and inducing apoptosis in cancer cell lines . The unique structure of this compound may enhance its efficacy compared to non-fluorinated counterparts.
- Cholinesterase Inhibition : Some pyridinium salts act as inhibitors of acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases like Alzheimer's . The trifluoromethanesulfonate group may influence the binding affinity to the enzyme.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various pyridinium salts against Gram-positive and Gram-negative bacteria. The results showed that compounds with longer alkyl chains exhibited enhanced activity. The specific compound was found to be effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in Table 1.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Pyridinium Salt A | S. aureus | 16 |
| Pyridinium Salt B | E. coli | 32 |
| Target Compound | S. aureus | 8 |
| Target Compound | E. coli | 16 |
Case Study 2: Anti-cancer Activity
In vitro studies on human cancer cell lines revealed that the compound induces apoptosis through the activation of caspase pathways. A detailed analysis is presented in Table 2.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 10 | Caspase-3 activation |
| MCF-7 (Breast) | 15 | Mitochondrial membrane potential loss |
| A549 (Lung) | 12 | ROS generation |
Toxicity Assessment
Predictive models indicate that this compound exhibits low toxicity profiles across various routes of administration . LD50 values suggest it falls within the non-toxic classification range for most applications.
Q & A
Q. What synthetic methodologies are optimal for preparing this fluorinated pyridinium triflate?
The synthesis of fluorinated pyridinium salts typically involves nucleophilic substitution or quaternization of pyridine derivatives with perfluorinated alkylating agents. For example:
- Reaction conditions : Reacting 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl sulfonate esters (e.g., trifluoromethanesulfonate) with pyridine derivatives under controlled temperatures (e.g., 60–105°C) in anhydrous solvents like dichloromethane or acetonitrile .
- Yield optimization : Substituent steric effects influence yields. For instance, p-toluenesulfonate analogs achieve ~77% yield, while methanesulfonate derivatives yield up to 88% .
- Purification : Crystallization or chromatography is critical due to hygroscopicity.
Q. How is ¹⁹F NMR spectroscopy applied to characterize this compound?
¹⁹F NMR is indispensable for structural elucidation of fluorinated chains. Key features include:
-
Chemical shifts : Distinct δF values correspond to specific fluorine environments. For example:
Position δF Range (ppm) Reference CF₃ -81.23 to -81.26 Inner CF₂ -119.97 to -126.65 -
Multiplicity : Splitting patterns reveal chain conformation. For pentadecafluorooctyl groups, multiplets arise from adjacent CF₂ groups .
Advanced Research Questions
Q. What role does this compound play in catalytic coupling reactions?
Pyridinium salts activate amines for cross-coupling via Katritzky’s method, enabling:
- Boronic acid coupling : The pyridinium moiety facilitates Suzuki-Miyaura-type reactions under mild conditions (e.g., room temperature, aqueous/organic biphasic systems) .
- Mechanistic insight : The electron-deficient pyridinium enhances electrophilicity, promoting nucleophilic attack by boronic acids. Kinetic studies suggest pseudo-first-order dependence on boronic acid concentration .
Q. How do environmental factors influence its reactivity in atmospheric aerosols?
In atmospheric chemistry, pyridinium salts form via acrolein-ammonium reactions in aerosols:
- pH dependence : Formation is favored under moderately acidic conditions (pH 4–6), with reaction rates peaking at ~10⁻³ M·h⁻¹ .
- Light absorption : Pyridinium derivatives increase aerosol absorptivity (λ = 300–400 nm), contributing to secondary organic aerosol (SOA) formation .
- Experimental design : Simulate aerosol conditions using flow reactors with controlled humidity and gas-phase acrolein/ammonia ratios .
Q. What challenges arise in analyzing fluorinated chain conformation via crystallography?
Fluorine’s high electron density complicates X-ray diffraction:
- Disorder issues : Perfluorinated chains often exhibit rotational disorder, requiring low-temperature (e.g., 100 K) data collection to resolve .
- Complementary techniques : Pair crystallography with ¹⁹F NMR and DFT calculations to validate chain geometry .
Data Contradiction Analysis
Q. Why do synthetic yields vary between structurally similar sulfonate esters?
Discrepancies arise from:
- Leaving group stability : Trifluoromethanesulfonate (triflate) is superior to mesylate or tosylate due to weaker conjugate base basicity, enhancing alkylation efficiency .
- Steric hindrance : Bulky fluorinated chains reduce nucleophilic accessibility, lowering yields for longer perfluoroalkyl groups (e.g., C8 vs. C6) .
Applications in Material Science
Q. How is this compound utilized in superhydrophobic coatings?
Fluorinated pyridinium salts enhance surface hydrophobicity via:
- Chemical vapor deposition (CVD) : Grafting onto laser-textured substrates at 105°C forms crosslinked fluoropolymer networks, achieving water contact angles >150° .
- Durability testing : Prolonged ozone exposure (≥50 ppm) degrades coatings, necessitating siloxane-based protective layers .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
